3-cyclopropyl-4-methoxyaniline
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Overview
Description
3-Cyclopropyl-4-methoxyaniline: is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol It is characterized by a cyclopropyl group attached to the third carbon and a methoxy group attached to the fourth carbon of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-cyclopropyl-4-methoxyaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods:
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
3-Cyclopropyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-4-methoxyaniline derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-Cyclopropyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
- 4-Cyclopropyl-3-methoxyaniline
- 3-Cyclopropyl-4-hydroxyaniline
- 3-Cyclopropyl-4-ethoxyaniline
Comparison:
Compared to similar compounds, 3-cyclopropyl-4-methoxyaniline is unique due to the specific positioning of the cyclopropyl and methoxy groups. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
2097172-53-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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